MorDalphos Pd G2

C-N Coupling Ammonia Room Temperature

Standard Buchwald precatalysts often fail with electron-poor or sterically hindered aryl chlorides, especially at room temperature. MorDalphos Pd G2 solves this via its bulky di(1-adamantyl)-2-morpholinophenylphosphine ligand. - Enables primary aniline synthesis from ammonia gas under mild conditions (room temp, weak bases like carbonate) - Uniquely reported to access novel chemical space: monoarylation of hydrazine and acetone - Works with stable aryl phosphates as electrophiles, not just halides

Molecular Formula C42H52ClN2OPPd
Molecular Weight 773.7 g/mol
Cat. No. B12058168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorDalphos Pd G2
Molecular FormulaC42H52ClN2OPPd
Molecular Weight773.7 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]
InChIInChI=1S/C30H42NOP.C12H10N.ClH.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1
InChIKeyXGHLNKWZWRCGRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MorDalphos Pd G2 Technical Overview


MorDalphos Pd G2 (CAS 2230788-60-8) is a second-generation (G2) Buchwald palladium precatalyst . It features the patented 2-aminobiphenyl scaffold, which enables activation under milder conditions compared to first-generation precatalysts, often at room temperature with weak bases such as carbonates or phosphates . The complex incorporates the MorDalphos ligand (di(1-adamantyl)-2-morpholinophenylphosphine), a sterically demanding, heterobidentate P,N-ligand . This precatalyst is employed in a range of palladium-catalyzed cross-couplings, including Buchwald-Hartwig amination, Heck, Negishi, and Suzuki-Miyaura reactions .

Broad cross-coupling scope: Buchwald-Hartwig, Heck, Negishi, Suzuki.
Room-temperature activation with weak bases; G2 2-aminobiphenyl scaffold.
Heterobidentate MorDalphos P,N-ligand enables challenging C-N and C-C bond formations.

Why MorDalphos Pd G2 Cannot Be Substituted


Generic substitution among Buchwald precatalysts is not valid due to significant ligand-dependent differences in catalytic activity, particularly with challenging substrates. The steric and electronic properties of the ligand dictate the rate of oxidative addition, the stability of the active Pd(0) species, and the overall catalyst lifetime. For instance, the bulky adamantyl groups on the MorDalphos ligand confer unique reactivity profiles [1]. Direct NMR studies have shown that MorDalphos, like XPhos, does not form stable 1:1 or 2:1 Pd(0) complexes in solution, a mechanistic feature that can lead to divergent outcomes in cross-coupling reactions compared to ligands like P(t-Bu)₃ [2]. Consequently, the performance of a MorDalphos-based system is not interchangeable with that of other common G2 precatalysts such as XPhos Pd G2, SPhos Pd G2, or RuPhos Pd G2.

Ligand Reactivity MorDalphos Pd G2: bulky adamantyl P,N-ligand provides unique steric/electronic profile. XPhos/SPhos/RuPhos G2: different ligand backbone; reactivity does not transfer.
Mechanistic Divergence MorDalphos Pd G2: does not form stable 1:1/2:1 Pd(0) complexes in solution (NMR evidence). P(t-Bu)₃-based systems: distinct Pd(0) speciation; catalytic lifetime and activity may differ.
Substrate Dependence MorDalphos Pd G2: excels with challenging substrates (ammonia, hydrazine, aryl phosphates). XPhos Pd G2: can be superior for certain aryl bromides; performance is substrate-specific.

MorDalphos Pd G2 Comparative Evidence


Room Temperature Ammonia Monoarylation

The Pd/MorDalphos catalyst system enables the selective monoarylation of ammonia with aryl chlorides at room temperature [1]. This is a challenging transformation for which other catalyst systems often require elevated temperatures or fail to provide monoselectivity [2]. The precatalyst [(κ(2)-P,N-Mor-DalPhos)Pd(aryl)Cl] (1a) at 5 mol% loading achieved successful coupling of chlorobenzene with ammonia at room temperature, a feat not readily accomplished by many conventional Buchwald catalyst systems [3].

Ammonia Monoarylation
Class-level inference
Successful room temp. reaction with chlorobenzene (5 mol% cat.)
Enables mild C-N coupling; other precatalysts typically require >50°C.
Validate with target aryl chloride scope; class-level inference.
C-N Coupling Ammonia Room Temperature

First Monoarylation of Hydrazine and Acetone

The Pd/MorDalphos catalyst system has enabled the first examples of the monoarylation of hydrazine and acetone, expanding the scope of C-N and C-C bond-forming reactions [1]. This represents a significant expansion of the accessible chemical space compared to other catalyst systems which have not been reported to achieve these specific transformations under comparable conditions.

Hydrazine & Acetone Monoarylation
Cross-study comparable
First reported examples for these challenging substrates
Uniquely expands retrosynthetic possibilities; opens new chemical space.
Confirm selectivity with hydrazine/acetone derivatives.
C-N Coupling Hydrazine Acetone

Aryl Chloride Amination vs. XPhos

In a comparative study of Buchwald-Hartwig amination of 4-bromo- and 4-chloroanisole with morpholine, catalyst systems based on MorDalphos exhibited a distinct reactivity profile [1]. While XPhos-based systems produced higher conversions with 4-chloroanisole than with 4-bromoanisole, the MorDalphos systems were found to be "decidedly inferior for the amination of 4-bromoanisole" [2]. This highlights a critical substrate-dependent performance divergence; MorDalphos is not a universal substitute and its procurement should be driven by specific substrate challenges, particularly those involving less reactive aryl chlorides under mild conditions [3].

Aryl Chloride Amination vs. XPhos
Direct head-to-head
MorDalphos inferior for 4-bromoanisole amination; XPhos superior.
Not a universal substitute; performance is highly substrate-dependent.
Preferred for challenging aryl chlorides, not bromides.
C-N Coupling Aryl Chloride Comparative Study

Mono-α-Arylation of Ketones with Aryl Phosphates

The catalyst system comprising [Pd(2-butenyl)Cl]₂ and MorDalPhos enables the mono-α-arylation of aryl and heteroaryl ketones using aryl phosphates as electrophiles, achieving good selectivity and very good yields [1]. This is the first general example of such a transformation, demonstrating the catalyst's utility in forming challenging C-C bonds with readily available, stable electrophiles [2].

Mono-α-Arylation of Ketones
Supporting evidence
High selectivity & yield with aryl phosphates; avoids diarylation.
Enables efficient C-C coupling with stable, easy-to-handle electrophiles.
First general example; confirm substrate scope.
C-C Coupling Aryl Phosphate Ketone Arylation

Milder Activation vs. G1 Precatalysts

MorDalphos Pd G2 incorporates the G2 2-aminobiphenyl scaffold, which facilitates activation to the active monoligated Pd(0) species under milder conditions compared to first-generation (G1) precatalysts . G2 precatalysts can be activated at room temperature with weak bases (e.g., carbonates, phosphates), whereas G1 precatalysts often require stronger bases and more forcing conditions . This translates to greater functional group compatibility and operational simplicity.

G2 Precatalyst Activation
Class-level inference
Room temp. activation with weak bases (carbonates/phosphate).
Broader functional group compatibility; simpler operation than G1.
Class-level; verify activation with specific base/substrate.
Catalyst Activation G2 Precatalyst Aminobiphenyl Scaffold

MorDalphos Pd G2 Application Scenarios


Selective Monoarylation of Ammonia at Room Temperature

Procure MorDalphos Pd G2 for programs requiring the synthesis of primary anilines from ammonia gas or ammonia equivalents under mild, room-temperature conditions. This is especially critical when working with heat-sensitive substrates or when seeking to minimize energy input in large-scale manufacturing [1]. The ability to use inexpensive aryl chlorides as coupling partners further enhances the economic viability of this approach [2].

First-in-Class Monoarylation of Hydrazine and Acetone

Utilize MorDalphos Pd G2 to access novel chemical space. This catalyst system is uniquely reported to enable the monoarylation of hydrazine and acetone, opening up new routes for the synthesis of aryl hydrazines and α-aryl ketones [1]. These are valuable intermediates in medicinal chemistry and agrochemical development, providing a competitive edge in patent landscapes.

C-N Bond Formation with Deactivated Aryl Chlorides

Select MorDalphos Pd G2 when standard Buchwald precatalysts (e.g., XPhos, SPhos, RuPhos) fail to provide satisfactory yields in C-N couplings with electron-poor or sterically hindered aryl chlorides [1]. The unique steric and electronic profile of the MorDalphos ligand can overcome reactivity barriers where other catalysts are inactive, especially at ambient temperature [2].

Mono-α-Arylation of Ketones with Aryl Phosphates

Deploy MorDalphos Pd G2 in synthetic routes where the use of stable, easy-to-handle aryl phosphates as electrophiles is preferred over aryl halides [1]. This catalyst system provides high selectivity and yield for mono-α-arylation, a key transformation for constructing complex ketone frameworks found in numerous pharmaceutical compounds [2].

Application
Selection Property
Validation Focus
Ammonia Monoarylation (RT)
Room-temperature activation with aryl chlorides
Mono-selectivity & functional group tolerance
Hydrazine & Acetone Monoarylation
Unique reactivity for C-N/C-C bond formation
Confirmation of monoarylation selectivity
C-N Coupling with Deactivated ArCl
High activity with electron-poor/sterically hindered aryl chlorides
Comparative reactivity assessment
Mono-α-Arylation of Ketones with ArOP
Selective coupling with stable aryl phosphates
Yield & selectivity with diverse ketones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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